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Compound of Interest

Compound Name: Fraxamoside

cat. No.: B1234067

An In-depth Technical Guide to Fraxamoside

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties,

and biological activity of Fraxamoside. The information is tailored for professionals in research
and drug development, with a focus on quantitative data, experimental methodologies, and the
underlying biochemical pathways.

Introduction

Fraxamoside is a naturally occurring macrocyclic secoiridoid glucoside that has garnered
significant interest for its potent biological activity.[1][2] Isolated from species such as Fraxinus
americana (White Ash) and Olea europaea (Olive), it is recognized primarily as a competitive
inhibitor of xanthine oxidase, an enzyme pivotal in purine metabolism.[1] Its inhibitory potency
is comparable to that of allopurinol, a cornerstone drug in the management of hyperuricemia
and gout.[2] The unique macrocyclic structure of Fraxamoside, featuring a hydroxytyrosol
group, distinguishes it from other xanthine oxidase inhibitors and presents a promising scaffold
for the development of new therapeutic agents.[2] This document consolidates the available
technical data on Fraxamoside to serve as a foundational resource for further research and
development.

Chemical Structure and Properties

Fraxamoside possesses a complex polycyclic structure. Its formal chemical name is methyl
(1S,3S,7S,12R,15R,16S,17S,18R,20E)-12-(3,4-dihydroxyphenyl)-20-ethylidene-16,17,18-
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trihydroxy-9-oxo-2,4,10,13,19-pentaoxatricyclo[13.3.1.13,7]icos-5-ene-6-carboxylate.[3]

Chemical Identifiers

For unambiguous identification and database referencing, the following identifiers are provided
for Fraxamoside.
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Identifier Value Source
methyl
(1S,3S,7S,12R,15R,16S,17S,1
8R,20E)-12-(3,4-
dihydroxyphenyl)-20-

IUPAC Name y. ypheny) ] PubChem|[3]
ethylidene-16,17,18-trihydroxy-
9-ox0-2,4,10,13,19-
pentaoxatricyclo[13.3.1.13,7]ico
s-5-ene-6-carboxylate

CAS Number 326594-34-7 CymitQuimical4]

Molecular Formula C25H30013 PubChem|[3]
C/C=C/1[C@@H]2CC(=0O)OcC-
-INVALID-LINK--

SMILES O[C@@H]10C=C2C(=0)0C) PubChem][3]
0)0)O">C@HC4=CC(=C(C=C
4)0)O
InChI=1S/C25H30013/c1-3-
12-13-7-19(28)35-9-17(11-4-5-
15(26)16(27)6-11)34-10-18-
20(29)21(30)22(31)25(37-
18)38-24(12)36-8-

InChl PubChem][3]
14(13)23(32)33-2/h3-
6,8,13,17-18,20-22,24-27,29-
31H,7,9-10H2,1-2H3/b12-
3+/t13-,17-,18+,20+,21-,22+,2
4-,25-/m0/s1
QVUZRUJONIJRDT-

InChlKey PubChem][3]

PPKUYGORSA-N

Physicochemical Properties

The following table summarizes key physicochemical properties of Fraxamoside. Note that

many of the available data points are computationally predicted rather than experimentally
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determined.

Property Value Type Source
Molecular Weight 538.5 g/mol PubChem|[3]
Monoisotopic Mass 538.16864101 Da Computed PubChem][3]
XLogP3 -1.1 Predicted PubChem|[3]
Water Solubility 1.61g/L Predicted PhytoBank[5]
logP 0.42 Predicted PhytoBank[5]
logS -2.5 Predicted PhytoBank[5]
pKa (Strongest Acidic) 9.21 Predicted PhytoBank[5]
pKa (Strongest Basic) -3.6 Predicted PhytoBank[5]
Hydrogen Bond Donor

7 Computed PubChem|[3]
Count
Hydrogen Bond

13 Computed PubChem][3]
Acceptor Count
Rotatable Bond Count 5 Computed PubChem|[3]
Topological Polar

191 A2 Computed PubChem[3]
Surface Area

) CymitQuimica,

Appearance Powder Experimental

ChemFaces[1][4]

Note: Experimental data for properties such as melting point and specific optical rotation are
not readily available in the surveyed literature.

Spectroscopic Data

Detailed experimental spectroscopic data (*H-NMR, 3C-NMR, IR, UV-Vis, Mass Spectrometry)
for Fraxamoside is not available in the public domain literature reviewed. For structural
confirmation, researchers would typically rely on a combination of 2D NMR techniques (COSY,
HSQC, HMBC), high-resolution mass spectrometry (HRMS) for accurate mass determination,
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IR spectroscopy to identify functional groups (e.g., O-H, C=0, C=C), and UV-Vis spectroscopy
for detecting chromophores.

Biological Activity and Mechanism of Action

The primary characterized biological activity of Fraxamoside is its role as a potent and
competitive inhibitor of xanthine oxidase (XO).

Xanthine Oxidase Inhibition

Xanthine oxidase is a critical enzyme in the catabolism of purines. It catalyzes the oxidation of
hypoxanthine to xanthine, and subsequently, the oxidation of xanthine to uric acid. Elevated
levels of uric acid can lead to hyperuricemia, a precursor to gout. By inhibiting xanthine
oxidase, Fraxamoside effectively reduces the production of uric acid.

Studies have shown that Fraxamoside acts as a competitive inhibitor, meaning it binds to the
active site of the enzyme, thereby preventing the substrate (xanthine) from binding. This
mechanism is distinct from allosteric inhibition and suggests that the Fraxamoside structure
has a high affinity for the molybdenum-containing active site of xanthine oxidase. The inhibitory
potency has been found to be comparable to that of allopurinol, a widely used clinical xanthine
oxidase inhibitor.

Signaling Pathway: Purine Catabolism

The diagram below illustrates the purine degradation pathway, highlighting the central role of
xanthine oxidase and the point of inhibition by Fraxamoside.
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Caption: Purine catabolism and Fraxamoside's point of intervention.

Experimental Protocols

This section provides a detailed methodology for a key experiment used to characterize the
biological activity of Fraxamoside.

Xanthine Oxidase (XO) Inhibition Assay

This protocol details the spectrophotometric measurement of xanthine oxidase activity by
monitoring the formation of uric acid.

Objective: To determine the inhibitory effect of Fraxamoside on xanthine oxidase activity by
measuring the rate of uric acid production at 295 nm.

Materials:
o Xanthine Oxidase (XO) from bovine milk

e Xanthine
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» Fraxamoside (or other test inhibitors)

« Allopurinol (positive control)

e Potassium phosphate buffer (50 mM, pH 7.8)

« EDTA (0.1 mM)

e DMSO (for dissolving compounds)

o UV-Vis Spectrophotometer with temperature control (e.g., Peltier)
e Cuvettes (1 cm path length)

Procedure:

» Preparation of Reagents:

o Prepare a 50 mM potassium phosphate buffer containing 0.1 mM EDTA, adjusted to pH
7.8.

o Prepare a stock solution of xanthine (e.g., 10 mM in 0.1 M NaOH) and dilute with the
phosphate buffer to the desired working concentrations (e.g., for kinetics, ranging from 0.4
MM to 50 puM).

o Prepare a stock solution of xanthine oxidase (e.g., 160 U/L) in the phosphate buffer. Keep

on ice.

o Prepare stock solutions of Fraxamoside and allopurinol in DMSO. Further dilute with
phosphate buffer to achieve a range of test concentrations. The final DMSO concentration
in the assay should not exceed 0.5%.

o Assay Execution:

o Set the spectrophotometer to read absorbance at 295 nm and maintain the temperature at
20°C or 25°C.

o In a 500 pL final volume cuvette, combine the following:
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= 50 mM phosphate buffer (pH 7.8) with 0.1 mM EDTA.

» Xanthine substrate to a final concentration of 50 uM (for single-point inhibition) or
varying concentrations (for kinetic studies).

» The desired concentration of Fraxamoside or control inhibitor.

o For the control (uninhibited) reaction, add an equivalent volume of buffer/DMSO instead of
the inhibitor.

o Incubate the mixture for a few minutes to allow for temperature equilibration.

o Initiate the reaction by adding 10 pL of the 160 U/L XO stock solution (final concentration
of 3.2 U/L).

o Immediately start monitoring the increase in absorbance at 295 nm for at least 2 minutes.

o Data Analysis:

o Calculate the rate of reaction (v) from the linear portion of the absorbance vs. time plot
(AAbs/min).

o For ICso Determination: Calculate the percentage of inhibition for each Fraxamoside
concentration using the formula: % Inhibition = [(v_control - v_inhibitor) / v_control] * 100
Plot % Inhibition against the logarithm of the inhibitor concentration and fit to a dose-
response curve to determine the ICso value.

o For Kinetic Analysis (Mechanism of Inhibition):

» Measure the reaction rates at multiple substrate concentrations in the absence and
presence of several different fixed inhibitor concentrations.

» Generate Lineweaver-Burk plots (1/v vs. 1/[Substrate]).

» Analyze the plots: For competitive inhibition, the lines will intersect on the y-axis (Vmax
is unchanged), while the x-intercept will vary (Km increases).

Workflow for XO Inhibition Assay
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The following diagram outlines the logical workflow for the xanthine oxidase inhibition assay.
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Caption: Workflow for the spectrophotometric xanthine oxidase inhibition assay.

Conclusion

Fraxamoside stands out as a significant natural product with well-defined activity as a
competitive xanthine oxidase inhibitor. Its complex macrocyclic structure provides a unique
chemical scaffold that is distinct from many existing XOls. While its biological mechanism of
action is understood in the context of purine metabolism, a comprehensive experimental
characterization of its physicochemical and spectroscopic properties is not widely available in
the public literature. The detailed protocol for assessing its inhibitory activity provided herein
offers a robust method for further investigation and comparison. As a lead compound,
Fraxamoside holds considerable potential for the development of novel therapeutics for
conditions associated with hyperuricemia, warranting further research into its isolation,
synthesis, and full physicochemical characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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